molecular formula C15H26N2O5 B14159397 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1260639-53-9

4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14159397
CAS No.: 1260639-53-9
M. Wt: 314.38 g/mol
InChI Key: CDNNBFMNMGDYJG-UHFFFAOYSA-N
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Description

4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperazine ring, carboxylic acid groups, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of piperazine derivatives with isobutyl groups and carboxylic acid esters under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and purification systems ensures that the compound is produced consistently and meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

Uniqueness

What sets 4-Carboxymethyl-2-isobutyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNBFMNMGDYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129900
Record name 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-3-(2-methylpropyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260639-53-9
Record name 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-3-(2-methylpropyl)-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260639-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-3-(2-methylpropyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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